![molecular formula C25H25N3O4S2 B2453090 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 877655-56-6](/img/structure/B2453090.png)

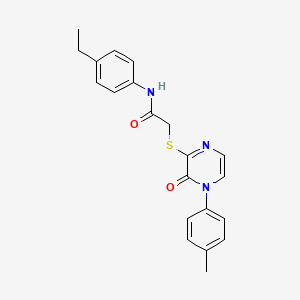

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

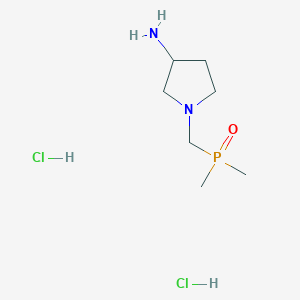

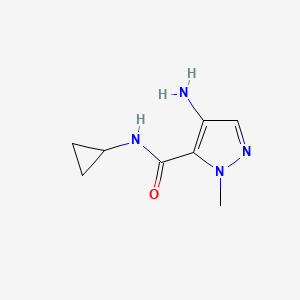

This compound is a complex organic molecule that contains several functional groups and rings, including a quinoline ring, a thieno[3,2-d]pyrimidin-4(3H)-one ring, and a thioether linkage . These structural features suggest that this compound could have interesting chemical and biological properties.

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a 3,4-dihydroquinolin-1(2H)-yl group, a thieno[3,2-d]pyrimidin-4(3H)-one group, and a 3,4-dimethoxyphenyl group . These groups are connected by a 2-oxoethylthio linker.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups and aromatic systems within its structure. The quinoline and thienopyrimidinone rings, for example, might undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings and the thioether linkage could impact its polarity and solubility .Applications De Recherche Scientifique

Synthesis and Biological Activity

Antimicrobial and Antitubercular Activities : Compounds with a pyrimidine base, similar to the one , have been synthesized and evaluated for their antimicrobial and antitubercular activities. For example, Chandrashekaraiah et al. (2014) synthesized a series of pyrimidine-azitidinone analogues demonstrating significant antimicrobial activity against bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis (Chandrashekaraiah et al., 2014).

Antioxidant Properties : The synthesis of novel quinoline and pyrimidine derivatives for evaluating their antioxidant activities showcases the interest in these compounds for potential therapeutic applications. Gouhar et al. (2017) synthesized a new series of pyrimidoquinolines, exhibiting considerable antioxidant activity in addition to their antimicrobial properties (Gouhar et al., 2017).

Synthetic Methods and Chemical Properties

- Synthetic Methods : Research into the synthesis of complex pyrimidine and quinoline derivatives is ongoing, with studies detailing efficient synthetic routes and chemical reactions. For example, Zaki et al. (2017) described the acetylation and nucleophilic substitution reactions involved in the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives, highlighting the diversity of chemical transformations applicable to these heterocycles (Zaki et al., 2017).

Applications in Material Science

- Organic Light-Emitting Diodes (OLEDs) : The use of cyclometalated iridium complexes, closely related in structural complexity to the query compound, has been explored for their application in OLEDs. Tsuboyama et al. (2003) investigated the phosphorescence of such complexes, highlighting their potential in creating high-efficiency and pure-red emitting OLED devices (Tsuboyama et al., 2003).

Orientations Futures

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate its potential biological activities given the presence of the quinoline and thienopyrimidinone rings, which are found in many biologically active compounds .

Propriétés

IUPAC Name |

2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S2/c1-31-20-10-9-17(14-21(20)32-2)28-24(30)23-18(11-13-33-23)26-25(28)34-15-22(29)27-12-5-7-16-6-3-4-8-19(16)27/h3-4,6,8-10,14H,5,7,11-13,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBURVCBTQGXBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2453012.png)

![4-(2-Chlorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B2453014.png)

![1-[(2-chloro-4-fluorophenyl)methyl]-3-nitro-1H-pyrazole-5-carboxylic acid](/img/structure/B2453015.png)

![methyl 2-{5-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B2453018.png)

![6-{4-[(4-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B2453028.png)